molecular formula C11H6N2O3 B1608787 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 228728-20-9

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1608787
CAS No.: 228728-20-9
M. Wt: 214.18 g/mol
InChI Key: IFAKVZVBQAGALH-UHFFFAOYSA-N
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Description

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative that has garnered significant interest in the fields of medicinal and synthetic chemistry. Quinolones are known for their broad-spectrum antibacterial properties, and this particular compound is no exception. It is characterized by a cyano group at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable nitriles under acidic or basic conditions to form the quinoline core. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. These methods often employ flow chemistry techniques and metal-catalyzed reactions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Uniqueness: 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 6th position and the carboxylic acid group at the 3rd position allows for unique interactions with biological targets and offers opportunities for further chemical modifications .

Properties

IUPAC Name

6-cyano-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-4-6-1-2-9-7(3-6)10(14)8(5-13-9)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAKVZVBQAGALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401792
Record name 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-20-9
Record name 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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